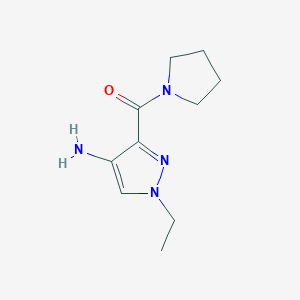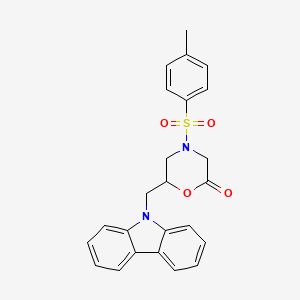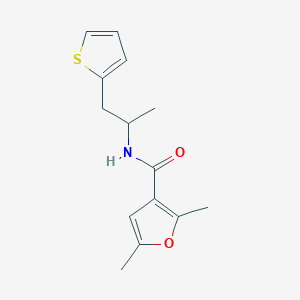
5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20ClFN4O3 and its molecular weight is 442.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Synthesis Approaches
Heterocyclic Compound Synthesis : A study by Blake et al. (1972) described the synthesis and thermal reactions of piperazine-2,5-diones, highlighting the utility of these compounds in generating diverse heterocyclic structures through thermal eliminations and oxidative reactions (Blake, Porter, & Sammes, 1972).
Antagonist Activity for Serotonin Receptors : Watanabe et al. (1992) explored the synthesis and serotonin (5-HT2) antagonist activity of derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, indicating the potential of similar structures in pharmacological applications (Watanabe et al., 1992).
Anti-Inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, showcasing the therapeutic potential of complex heterocyclic compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Applications
Antimicrobial and Antifungal Activities : Mohanty et al. (2015) synthesized a series of 5-(aminomethylene)thiazolidine-2,4-dione derivatives showing antibacterial and antifungal activities, particularly those with pyridine or piperazine moieties, hinting at the compound's potential for developing new antimicrobial agents (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).
Anticonvulsant Properties : Rybka et al. (2017) reported on the synthesis, anticonvulsant activity, and safety of N-[(4-arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-dione derivatives, offering insights into the therapeutic potential of piperazine derivatives in epilepsy treatment (Rybka et al., 2017).
Material Science and Organic Chemistry
- Luminescent Properties and Photo-induced Electron Transfer : Gan et al. (2003) explored the luminescent properties of naphthalimides with piperazine substituent, shedding light on the potential use of similar compounds in material sciences for developing fluorescent materials and sensors (Gan, Chen, Chang, & Tian, 2003).
properties
IUPAC Name |
5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-3-[(2-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4O3/c23-17-6-2-4-8-19(17)26-9-11-27(12-10-26)20(29)16-13-25-22(31)28(21(16)30)14-15-5-1-3-7-18(15)24/h1-8,13H,9-12,14H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBLSPXEXBDGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CNC(=O)N(C3=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde](/img/structure/B2839663.png)
![4-chloro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2839668.png)



![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2839673.png)
![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2839674.png)
![N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2839675.png)
![2-phenoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2839676.png)
![2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol](/img/structure/B2839677.png)

![2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid](/img/structure/B2839681.png)

![1-[(4-Chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid ethyl ester](/img/structure/B2839685.png)